molecular formula C21H20N2O3S B3012468 2-(4-ETHOXYPHENYL)-9-METHOXY-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE CAS No. 895639-97-1

2-(4-ETHOXYPHENYL)-9-METHOXY-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE

Cat. No.: B3012468
CAS No.: 895639-97-1
M. Wt: 380.46
InChI Key: JFSHZVHEWPQNQU-UHFFFAOYSA-N
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Description

2-(4-ETHOXYPHENYL)-9-METHOXY-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of this compound includes a chromeno[2,3-d]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 2-(4-ETHOXYPHENYL)-9-METHOXY-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE can be achieved through various synthetic routes. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with appropriate reagents. For instance, heating 5-acetyl-4-aminopyrimidines with MeONa in BuOH under reflux conditions can lead to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives . The reaction conditions and reagents used can be adjusted to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

2-(4-ETHOXYPHENYL)-9-METHOXY-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial, anti-inflammatory, and antiproliferative activities . In medicine, derivatives of this compound are being explored for their potential as therapeutic agents for various diseases, including cancer and inflammatory disorders .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-9-methoxy-4-methylsulfanyl-5H-chromeno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-4-25-15-10-8-13(9-11-15)19-22-20-16(21(23-19)27-3)12-14-6-5-7-17(24-2)18(14)26-20/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSHZVHEWPQNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=CC=C4)OC)C(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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